molecular formula C12H24O6S2 B14225055 6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid CAS No. 564476-35-3

6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid

Cat. No.: B14225055
CAS No.: 564476-35-3
M. Wt: 328.4 g/mol
InChI Key: HQIUVIXVEAEUFA-UHFFFAOYSA-N
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Description

6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid is a chemical compound with the molecular formula C12H24O6S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of tetraethylene glycol with sulfur-containing reagents to introduce the thioether linkages. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid exerts its effects is primarily through its interactions with other molecules. The ether and thioether groups can form hydrogen bonds and other interactions with target molecules, influencing their behavior and activity. The specific molecular targets and pathways involved depend on the context of its use, such as in drug delivery or chemical synthesis .

Comparison with Similar Compounds

Properties

CAS No.

564476-35-3

Molecular Formula

C12H24O6S2

Molecular Weight

328.4 g/mol

IUPAC Name

3-[2-[2-[2-[2-(methyldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C12H24O6S2/c1-19-20-11-10-18-9-8-17-7-6-16-5-4-15-3-2-12(13)14/h2-11H2,1H3,(H,13,14)

InChI Key

HQIUVIXVEAEUFA-UHFFFAOYSA-N

Canonical SMILES

CSSCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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